molecular formula C11H7BrClNO2 B8411965 10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

Cat. No.: B8411965
M. Wt: 300.53 g/mol
InChI Key: WBJUAVVHCSBCNF-UHFFFAOYSA-N
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Description

10-Bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline is a useful research compound. Its molecular formula is C11H7BrClNO2 and its molecular weight is 300.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

10-bromo-9-chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C11H7BrClNO2/c12-10-6(13)5-14-7-1-2-8-11(9(7)10)16-4-3-15-8/h1-2,5H,3-4H2

InChI Key

WBJUAVVHCSBCNF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC3=NC=C(C(=C32)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Chloro-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-ol (3.12 g, 13.1 mmol) in dry DMF (16.7 mL) was cooled in ice and phosphorus tribromide (4.78 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (3.55 g, 90%). LC/MS (ES) m/z 300 (MH+ 100%); 1H-NMR (400 MHz, DMSO), 8.73 (1H, s, CHNHC), 7.62 (1H, d, J=9.12, CHCOCH2), 7.47 (1H, d, J=9.08, CHCN), 4.43 (4H, m, 2×(CH2O)).
Quantity
3.12 g
Type
reactant
Reaction Step One
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Quantity
16.7 mL
Type
solvent
Reaction Step One
Quantity
4.78 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Yield
90%

Synthesis routes and methods II

Procedure details

The chloroquinolone (7a) in dry DMF (8 mL) was cooled in ice and phosphorus tribromide (0.7 mL) added drop-wise, and the mixture was stirred, with ice-cooling for 30 minutes then allowed to warm to room temperature and stirred for a further 2 hours. It was cooled in ice and sodium carbonate solution was added and the solid was collected, washed well with water, and dried in vacuo, to afford a pale yellow solid (1.65 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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